2-[2-(ethylcarbamoyl)phenyl]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(ethylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-2-17-15(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTJQGYODNOVCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodologies for 2 2 Ethylcarbamoyl Phenyl Benzoic Acid
Precursor Selection and Starting Material Strategies
Phthalic Anhydride-Based Synthetic Routes
A prevalent and direct method for the synthesis of 2-[2-(ethylcarbamoyl)phenyl]benzoic acid and its analogs involves the use of phthalic anhydride (B1165640) as a key precursor. nih.govnih.gov This approach leverages the reactivity of the anhydride with an appropriate amine to form the characteristic phthalamic acid structure.
The general synthetic scheme commences with the reaction of phthalic anhydride with 2-amino-N-ethylbenzamide. In this reaction, the amino group of the aniline (B41778) derivative nucleophilically attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding phthalamic acid, which is this compound. nih.gov This reaction is typically carried out in a suitable solvent such as glacial acetic acid or under microwave irradiation to facilitate the reaction. researchgate.netrsc.org
A study by Pawar et al. demonstrated the synthesis of various 2-[(2-substitutedphenyl) carbamoyl] benzoic acids by reacting phthalic anhydride with ortho-substituted anilines like o-aminophenol, o-anisidine, and o-chloroaniline. nih.gov Although this study does not specifically mention 2-amino-N-ethylbenzamide, the methodology is directly applicable. The reaction is typically refluxed in a solvent like THF for a specific duration. nih.gov
Alternative Building Blocks and Coupling Reactions
Beyond the traditional phthalic anhydride route, modern synthetic strategies offer alternative pathways to the biphenyl-2-carboxylic acid core of the target molecule. These methods often involve the formation of the biphenyl (B1667301) linkage through cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgajgreenchem.com A potential route to this compound could involve the coupling of a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate) with an appropriately substituted arylboronic acid (e.g., 2-(ethylcarbamoyl)phenylboronic acid). The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov Subsequent hydrolysis of the ester group would yield the final carboxylic acid.
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org This could be employed to synthesize an N-aryl anthranilic acid derivative, which could then be further modified. For instance, the reaction between a 2-chlorobenzoic acid and an aniline derivative in the presence of a copper catalyst can yield N-aryl anthranilic acids. researchgate.netacs.org While not a direct route to the target molecule's biphenyl structure, it represents a key step in building substituted benzoic acid frameworks.
Directed Ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of aromatic rings. acs.orgorganic-chemistry.orgnih.gov An unprotected benzoic acid can be deprotonated at the position ortho to the carboxylate group using a strong base like s-BuLi/TMEDA. acs.orgnih.gov The resulting organolithium species can then react with an electrophile. This method could be envisioned for introducing the second phenyl ring, although it would require a multi-step sequence.
Reaction Mechanisms in Compound Formation
Understanding the reaction mechanisms is fundamental to controlling the synthesis and optimizing the yield of this compound. The key transformations involve the formation of the amide bond and the benzoic acid moiety.
Amide Bond Formation Chemistry (e.g., Carbamoyl (B1232498) Linkage)
The formation of the ethylcarbamoyl group (-CONHCH₂CH₃) is a standard amidation reaction. If starting from a precursor that does not already contain this group, it would typically be formed by reacting a carboxylic acid with ethylamine (B1201723) or an activated carboxylic acid derivative (like an acyl chloride) with ethylamine.
In the context of the phthalic anhydride route, the amide bond of the phthalamic acid is formed through the nucleophilic attack of the amine on the anhydride. The mechanism for the formation of N-phenylphthalamic acid from phthalic anhydride and aniline in glacial acetic acid has been studied computationally. researchgate.netclaremont.edu The reaction proceeds via a two-step mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the phthalic anhydride. This leads to the formation of a tetrahedral intermediate.
Proton Transfer and Ring Opening: A proton is transferred, and the anhydride ring opens to form the stable phthalamic acid.
Formation of Benzoic Acid Moiety
The benzoic acid moiety is an inherent part of the phthalic anhydride precursor in the primary synthetic route discussed. The reaction of phthalic anhydride with the amine directly yields the phthalamic acid, which contains the benzoic acid group. uobaghdad.edu.iq
In alternative routes, the benzoic acid group might be generated from a precursor functional group. For instance, if the synthesis utilizes a benzonitrile (B105546) derivative, the cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Similarly, an ester group can be hydrolyzed to a carboxylic acid. ajgreenchem.com
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of solvent, catalyst, temperature, reaction time, and the molar ratio of reactants.
The following table presents a hypothetical optimization study for the synthesis of a generic N-aryl phthalamic acid from phthalic anhydride and an aniline, based on typical conditions reported for similar reactions. This illustrates the type of data that would be generated during such an investigation.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Molar Ratio (Anhydride:Amine) | Yield (%) |
| 1 | Acetic Acid | None | 100 | 4 | 1:1 | 75 |
| 2 | THF | None | Reflux | 6 | 1:1 | 68 |
| 3 | Acetic Acid | Sulphamic Acid (10) | 110 | 2 | 1:1.1 | 92 |
| 4 | DMF | None | 80 | 8 | 1:1 | 70 |
| 5 | Microwave | None | 150 | 0.1 | 1:1 | 89 |
This is a representative table based on literature for related compounds and not specific experimental data for this compound.
The data suggests that the use of a catalyst like sulphamic acid in acetic acid at an elevated temperature can significantly improve the yield. researchgate.net Microwave-assisted synthesis also appears to be a highly efficient method, offering high yields in a very short reaction time. researchgate.net The choice of solvent also plays a critical role, with polar aprotic solvents like DMF or protic solvents like acetic acid being commonly employed. The molar ratio of the reactants is generally kept close to stoichiometric, although a slight excess of the more volatile or less expensive reactant might be used to drive the reaction to completion.
Solvent Effects and Reaction Temperature Control
The selection of an appropriate solvent is crucial for ensuring that reactants are effectively brought together and for modulating reaction energy. In the synthesis of 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, which are structurally analogous to the target compound, solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) have been utilized. researchgate.net For instance, the reaction of phthalic anhydride with 2-chloroaniline (B154045) is effectively carried out by refluxing in THF for one hour. researchgate.net
Temperature control is equally critical. In Friedel-Crafts acylation reactions to produce related benzoylbenzoic acids, the temperature must be carefully managed; for example, cooling the system to below 20°C during the addition of the catalyst, followed by a controlled rise to 27°C. patsnap.com Subsequent hydrolysis steps may require higher temperatures, such as 85°C, to proceed to completion. patsnap.com For other related syntheses, reaction temperatures can range from ambient temperature up to 230°C. nih.govresearchgate.net However, excessively high temperatures can lead to unwanted side reactions or the gasification of volatile reagents. researchgate.netcibtech.org The synthesis of certain substituted 2-benzoylbenzoic acids is conducted by heating a precursor in 75-95% aqueous acetic acid at reflux temperatures between 90°C and 150°C. google.com Below 90°C, the reaction rate is noted to be sluggish. google.com
Table 1: Solvent and Temperature Effects in the Synthesis of Related Benzoic Acid Derivatives
| Reaction Type | Solvent(s) | Temperature | Observations | Source(s) |
| Amide Formation | Tetrahydrofuran (THF) | Reflux (approx. 66°C) | Effective for synthesis of 2-[(2-chlorophenyl)carbamoyl]benzoic acid. | researchgate.net |
| Friedel-Crafts Acylation | Ethylbenzene / Nitrobenzene (B124822) | <20°C to 27°C | Strict temperature control is needed during catalyst addition to manage the exothermic reaction. | patsnap.com |
| Phthalide Reaction | 85% Aqueous Acetic Acid | Reflux (90-150°C) | Reaction rate is significantly reduced below 90°C or if the acid is diluted below 75%. | google.com |
| Quinoxaline Synthesis | High-Temperature Water | 150-230°C | Temperature affects solubility and can lead to side reactions like decarboxylation. | researchgate.net |
| Esterification | None (Microwave) | 85°C | Optimal temperature for ethyl benzoate (B1203000) synthesis; higher temperatures led to reagent gasification. | cibtech.org |
Catalyst Systems for Enhanced Synthesis
Catalysts are central to improving the efficiency and selectivity of synthetic routes toward this compound and its analogs. For the synthesis of N-aryl anthranilic acids, which are related structures, copper-based catalysts are predominantly used in Ullmann condensations. ijpsonline.com These can include copper metal, copper oxides (like cupric oxide), or copper salts (like copper acetate). ijpsonline.comresearchgate.net The effectiveness of the catalyst can be enhanced by the use of ligands such as pyridine-2-aldoxime (B213160) or phenanthroline. nih.govwikipedia.org
For Friedel-Crafts reactions that form similar 2-benzoylbenzoic acid structures, Lewis acids like aluminum chloride are the traditional catalysts. google.com Advanced approaches have explored creating more complex catalysts, for instance, by pre-reacting imidazole (B134444) with anhydrous aluminum chloride to form an ionic liquid-like catalyst. google.com In other advanced systems, palladium catalysts are employed for cross-coupling reactions like Suzuki or Heck couplings to build the diaryl backbone of related molecules. rsc.org
Table 2: Catalyst Systems for Synthesis of Related Benzoic Acid Derivatives
| Catalyst System | Reaction Type | Application | Source(s) |
| Cupric Oxide (CuO) | Ullmann Condensation | Synthesis of N-aryl anthranilic acids from o-chlorobenzoic acid and anilines. | ijpsonline.com |
| Copper Acetate | Ullmann Condensation | N-arylation of anilines with o-halobenzoic acids. | researchgate.net |
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Synthesis of 2-benzoylbenzoic acid from benzene (B151609) and phthalic anhydride. | google.com |
| Imidazole / AlCl₃ | Friedel-Crafts Acylation | Forms a more advanced catalyst for the synthesis of 2-benzoylbenzoic acid. | google.com |
| Palladium Acetate (Pd(OAc)₂) | Suzuki/Heck Coupling | Synthesis of substituted azafluorenones from dihalogeno diaryl ketones. | rsc.org |
| Copper(I) Iodide (CuI) / Ligand | Goldberg Reaction | Coupling of 2-chlorobenzoic acid and aniline using a phenanthroline ligand. | wikipedia.org |
Advanced Synthetic Methodologies
Beyond classical methods, advanced synthetic strategies offer novel pathways to the target compound and its relatives, often providing improved yields, milder reaction conditions, or access to new chemical architectures.
Ullmann Condensation Approaches for Related Structures
The Ullmann condensation is a powerful, copper-promoted method for forming C-N, C-O, and C-S bonds. wikipedia.org While the target molecule, this compound, is typically formed via the acylation of an amine with phthalic anhydride, the Ullmann condensation is fundamental to producing structurally related N-aryl anthranilic acids. researchgate.netorgsyn.org This reaction, also known as the Goldberg reaction in the context of C-N bond formation, typically involves the coupling of an aryl halide with an amine. wikipedia.org
A representative synthesis is that of N-phenylanthranilic acid, where o-chlorobenzoic acid is reacted with aniline in the presence of a copper catalyst and a base like anhydrous potassium carbonate to neutralize the hydrogen halide formed during the reaction. ijpsonline.comorgsyn.org Traditional Ullmann reactions often required harsh conditions, including high-boiling polar solvents like nitrobenzene or N-methylpyrrolidone and temperatures exceeding 210°C. wikipedia.org However, modern modifications have led to milder conditions, partly through the development of more effective catalyst systems. researchgate.net
Utilization of Diazoketone Intermediates in Synthesis
Diazoketones are highly versatile synthetic intermediates, valued for their ability to undergo a wide range of transformations. researchgate.netresearchgate.net These compounds are typically synthesized from carboxylic acids. doi.org A common method involves converting the carboxylic acid to an acid chloride, which is then reacted with diazomethane. sioc.ac.cn Alternative, safer methods include reacting carboxylic acids with trimethylsilyldiazomethane (B103560) or generating the diazoketone from an acyloxyphosphonium salt. doi.orgorganic-chemistry.org
The synthetic utility of diazoketones stems from their role as precursors to reactive carbenes and ketenes. researchgate.net The most prominent reaction is the Wolff rearrangement, where a diazoketone rearranges under thermal, photochemical, or metal-catalyzed conditions to form a ketene, which can be trapped by various nucleophiles. researchgate.netsioc.ac.cn While no direct synthesis of this compound using a diazoketone intermediate is prominently reported, these intermediates offer powerful, albeit complex, theoretical pathways. For example, a suitably substituted carboxylic acid could be converted to a diazoketone, which could then undergo an intramolecular C-H insertion to form a complex cyclic ketone as a precursor to the final structure.
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry, which advocate for the reduction of waste and the use of environmentally benign substances, are increasingly being applied to the synthesis of complex organic molecules. chemijournal.com In the context of synthesizing benzoic acid derivatives and related compounds, several green strategies have been developed.
One major focus is the replacement of volatile organic solvents. Water has been successfully used as a solvent for Ullmann-type reactions, which is both environmentally and economically advantageous. researchgate.net The use of ultrasound irradiation can further accelerate these reactions in an aqueous medium, leading to high yields in very short reaction times. researchgate.net Other green solvents that have been explored include ionic liquids and glycerol. nih.govcolab.ws Ionic liquids have been used as a medium for modified Ullmann coupling reactions, offering benefits such as high selectivity and easy work-up. colab.ws
Solvent-free techniques represent another key green approach. Reactions can be conducted by grinding reagents together, sometimes with microwave assistance, which can significantly reduce reaction times and waste. chemijournal.comnih.gov
Table 3: Green Chemistry Approaches in the Synthesis of Related Compounds
| Green Approach | Technique/Reagent | Application | Advantages | Source(s) |
| Green Solvents | Water | Ullmann-Goldberg reaction for N-phenylanthranilic acids. | Environmentally friendly, economical, safe. | researchgate.netresearchgate.net |
| Ionic Liquids | Modified Ullmann coupling for N-aryl anthranilic acids. | High selectivity, excellent yield, cleaner reaction. | researchgate.netcolab.ws | |
| Glycerol | Synthesis of 2-arylbenzothiazoles at ambient temperature. | Benign, catalyst-free, simple procedure. | nih.gov | |
| Alternative Energy | Ultrasound Irradiation | Synthesis of N-phenylanthranilic acids in water. | Accelerated reaction, reduced time, good yields. | researchgate.net |
| Microwave Irradiation | Solvent-free synthesis of various heterocycles. | Reduced chemical waste, faster, safer. | chemijournal.com | |
| Sustainable Feedstocks | Lignin-based precursors | Theoretical routes to active pharmaceutical ingredients. | Utilizes renewable biomass as a starting material. | rsc.org |
Compound Index
Advanced Spectroscopic and Structural Elucidation of 2 2 Ethylcarbamoyl Phenyl Benzoic Acid
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. These methods are complementary, as they are governed by different selection rules; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecular polarizability. scispace.comupmc.fr
For 2-[2-(ethylcarbamoyl)phenyl]benzoic acid, the key functional groups are the carboxylic acid, the secondary amide, the ethyl group, and the disubstituted benzene (B151609) rings.
Expected Characteristic Vibrational Frequencies:
Carboxylic Acid Group (-COOH):
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding between carboxylic acid dimers. libretexts.org
C=O Stretch: A strong, sharp absorption is anticipated around 1700-1680 cm⁻¹ for the carbonyl of the aromatic acid. libretexts.org
C-O Stretch and O-H Bend: These vibrations would appear in the fingerprint region, typically between 1320-1210 cm⁻¹ and around 920 cm⁻¹, respectively.
Amide Group (-CONH-):
N-H Stretch: A moderate to sharp absorption band is expected around 3300 cm⁻¹.
C=O Stretch (Amide I band): A strong absorption band is expected in the region of 1680-1630 cm⁻¹.
N-H Bend (Amide II band): A moderate band is expected around 1550 cm⁻¹.
Aromatic Rings (C₆H₄):
C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹.
C=C Stretch: Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region.
Ethyl Group (-CH₂CH₃):
C-H Stretch: Symmetric and asymmetric stretching vibrations are expected in the 2960-2850 cm⁻¹ region.
A study on related 2-[(2-substitutedphenyl)carbamoyl]benzoic acids reported IR absorptions for the hydroxyl (O-H) group around 3302 cm⁻¹ and two distinct carbonyl (C=O) peaks around 1707 cm⁻¹ and 1674 cm⁻¹, corresponding to the acid and amide carbonyls, respectively. researchgate.net
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 3300-2500 | - | Broad, Strong |
| Amide N-H | Stretch | ~3300 | ~3300 | Medium |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Alkyl C-H | Stretch | 2960-2850 | 2960-2850 | Medium |
| Carboxylic Acid C=O | Stretch | 1700-1680 | 1700-1680 | Strong |
| Amide C=O (Amide I) | Stretch | 1680-1630 | 1680-1630 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | 1600-1450 | Medium-Weak |
| Amide N-H (Amide II) | Bend | ~1550 | - | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).
¹H NMR for Proton Environment Characterization
The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning the structure.
Expected ¹H NMR Signals:
Carboxylic Acid (-COOH): A broad singlet is expected at a very downfield chemical shift, typically δ 10-13 ppm, due to the acidic nature of the proton. libretexts.org
Amide (-NH-): A singlet or triplet (depending on coupling with the adjacent CH₂) is expected in the δ 8-9 ppm region.
Aromatic Protons (-C₆H₄-): The eight protons on the two benzene rings would appear as a complex series of multiplets in the δ 7-8.5 ppm range. researchgate.netdocbrown.info The ortho, meta, and para positions relative to the substituents would result in distinct chemical shifts.
Ethyl Group (-CH₂CH₃):
Methylene (-CH₂-): A quartet is expected around δ 3.3-3.5 ppm, due to coupling with the three protons of the methyl group.
Methyl (-CH₃): A triplet is expected around δ 1.1-1.3 ppm, due to coupling with the two protons of the methylene group.
For similar 2-[(2-substitutedphenyl)carbamoyl]benzoic acids, aromatic protons were observed in the range of δ 7.24-7.88 ppm, with the amide proton appearing as a singlet around δ 10.02 ppm and the carboxylic acid proton as a singlet at δ 13.13 ppm. researchgate.net
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10-13 | Broad Singlet | 1H |
| -NH- | 8-9 | Singlet or Triplet | 1H |
| Aromatic | 7.0-8.5 | Multiplet | 8H |
| -CH₂- | 3.3-3.5 | Quartet | 2H |
| -CH₃ | 1.1-1.3 | Triplet | 3H |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Expected ¹³C NMR Signals:
Carbonyl Carbons (-C=O): Two distinct signals are expected in the downfield region, typically δ 165-180 ppm, for the carboxylic acid and amide carbonyls. libretexts.org
Aromatic Carbons: Multiple signals are expected between δ 120-140 ppm. The carbons attached to the substituents (ipso-carbons) would have distinct shifts.
Ethyl Group Carbons:
Methylene (-CH₂-): A signal is expected around δ 40 ppm.
Methyl (-CH₃): A signal is expected further upfield, around δ 15 ppm.
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
While no 2D NMR data were found for the title compound, these techniques would be crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons, for instance, showing a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular fragments and confirm the connectivity between the ethyl group, the amide, and the benzoic acid moieties.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₁NO₃), the exact molecular weight is 193.07 g/mol .
Expected Fragmentation Pattern:
Molecular Ion (M⁺): A peak at m/z 193 would correspond to the molecular ion. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 194 would likely be observed.
Key Fragments: Fragmentation of aromatic acids often involves the loss of small, stable neutral molecules or radicals.
Loss of OH (m/z 176, [M-17]⁺)
Loss of H₂O (m/z 175, [M-18]⁺)
Loss of the ethyl group (•C₂H₅) (m/z 164, [M-29]⁺)
Loss of the carboxyl group (•COOH) (m/z 148, [M-45]⁺)
A base peak corresponding to a stable acylium ion is also possible. pharmacy180.comdocbrown.info
Studies on related 2-(phenyl)benzoic acids show that a common fragmentation pathway involves an ipso substitution, leading to the formation of a stable dibenzo[b,d]pyran-6-one cation. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. No crystal structure data for this compound has been reported in the searched literature.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds, a characteristic feature of carboxylic acids and secondary amides. The primary and most robust of these interactions is the formation of centrosymmetric dimers via hydrogen bonding between the carboxylic acid moieties of two adjacent molecules. This classic R²₂ (8) graph set motif is a highly prevalent supramolecular synthon in the crystal structures of benzoic acid derivatives.
In addition to the carboxylic acid dimerization, the secondary amide group (-CONH-) provides further opportunities for intermolecular hydrogen bonding. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This can lead to the formation of extended chains or sheets. For instance, in the crystal structure of a related compound, 2-(3-nitrophenylaminocarbonyl)benzoic acid, molecules are linked by a combination of one N—H⋯O and one O—H⋯O hydrogen bond, resulting in the formation of sheet-like structures. researchgate.net
A summary of anticipated intermolecular interactions is presented in the table below:
| Interaction Type | Donor | Acceptor | Common Motifs |
| Carboxylic Acid Dimer | O-H (acid) | C=O (acid) | R²₂(8) ring |
| Amide Hydrogen Bond | N-H (amide) | C=O (amide/acid) | Chains, Sheets |
| Weak C-H Interactions | C-H (ethyl/aromatic) | O (carbonyl), π-system | Further stabilization |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Offset or parallel stacking |
Conformational Analysis in Crystalline State
The conformation of this compound in the solid state is largely dictated by the rotational freedom around several key single bonds. The dihedral angle between the two phenyl rings is a critical conformational parameter. In analogous structures like 3-methyl-2-(phenylamino)benzoic acids, the molecules are found to be twisted, with varying dihedral angles between the aromatic rings. uky.edu This non-planarity is often a consequence of steric hindrance between substituents on the rings.
An intramolecular hydrogen bond is also a possibility, potentially forming between the amide N-H and the carbonyl oxygen of the carboxylic acid group. However, in many benzoic acid derivatives, intermolecular hydrogen bonding, particularly the formation of dimers, is energetically more favorable and thus more commonly observed in the solid state. quora.comquora.com
The ethyl group of the ethylcarbamoyl side chain will adopt a conformation that minimizes steric clashes with the adjacent aromatic ring. The bond lengths and angles within the molecule are expected to fall within the standard ranges for similar organic compounds. For instance, theoretical studies on related 2-[(2-substitutedphenyl)carbamoyl]benzoic acids have calculated bond angles such as C-N-H and C-N-C to be in the range of 116-118° and 113-115° respectively. researchgate.net
The key conformational degrees of freedom are summarized in the table below:
| Torsion Angle | Description | Expected Conformation |
| C(ar)-C(ar)-C(amide)-N | Dihedral angle between the two aromatic rings | Twisted, non-planar |
| C(ar)-C(amide)-N-C(ethyl) | Orientation of the ethyl group | Staggered to minimize steric hindrance |
| C(ar)-C(O)OH | Orientation of the carboxylic acid group | Positioned to facilitate intermolecular hydrogen bonding |
Chiroptical Spectroscopy (if applicable for chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are employed to study the stereochemical properties of chiral molecules. In the case of this compound, the molecule itself is achiral and therefore would not exhibit a CD spectrum.
However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter in the ethyl group (e.g., a 1-phenylethyl group) or through atropisomerism arising from restricted rotation between the two aromatic rings, then chiroptical spectroscopy would become a valuable tool. The induced circular dichroism of systems like 2-benzoylbenzoic acid with amphetamine demonstrates that molecular interactions can lead to observable chiroptical properties. uky.edu For any potential chiral derivatives of the title compound, their chiroptical properties would be highly dependent on the nature and location of the chiral element, as well as solvent and temperature, providing insights into their absolute configuration and conformational preferences in solution. As no such chiral derivatives have been reported in the searched literature, this section remains speculative.
Computational Chemistry and Molecular Modeling of 2 2 Ethylcarbamoyl Phenyl Benzoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By approximating the electron density, DFT methods can elucidate key features that govern molecular behavior.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are fundamentally dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For analogous 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been performed to determine these parameters. While specific values for the ethyl-substituted title compound are not available, the data for similar structures offer valuable insights.
Table 1: Frontier Molecular Orbital Energies for Analogous Carbamoyl (B1232498) Benzoic Acids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | -6.012 | -1.796 | 4.216 |
| 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | -5.932 | -1.687 | 4.245 |
Data is for analogous compounds and serves as an estimation for 2-[2-(ethylcarbamoyl)phenyl]benzoic acid.
Molecular Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.
In molecules structurally similar to this compound, the MESP surface typically reveals a high negative potential around the oxygen atoms of the carboxyl and carbonyl groups, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine and carboxyl groups exhibit a positive potential, marking them as potential sites for nucleophilic attack.
Theoretical Spectroscopic Property Prediction (e.g., FT-IR, GIAO/SCF ¹H NMR)
DFT calculations can accurately predict spectroscopic properties, which can aid in the characterization of a molecule. Theoretical FT-IR spectra can be computed by calculating the vibrational frequencies of the molecule. For related carbamoyl benzoic acids, calculated vibrational frequencies have shown good agreement with experimental data. For instance, the characteristic C=O stretching vibrations of the carboxylic acid and amide groups are predicted in distinct regions of the spectrum.
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict NMR chemical shifts. Theoretical ¹H NMR calculations for analogous compounds have successfully predicted the chemical shifts of the aromatic and amide protons, providing a powerful tool for structural elucidation.
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn influences its physical and biological properties. Molecular mechanics and molecular dynamics simulations are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers.
Quantum Chemical Calculations of Reactivity Parameters
Quantum chemical calculations provide a quantitative measure of a molecule's reactivity through various descriptors. These parameters are derived from the electronic structure and offer a deeper understanding of the molecule's chemical behavior.
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, chemical softness (S), are key concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive.
These parameters can be calculated from the energies of the HOMO and LUMO as follows:
η = (ELUMO - EHOMO) / 2
S = 1 / η
Based on the HOMO-LUMO gap data for analogous compounds, the chemical hardness can be estimated, providing a quantitative measure of the expected reactivity of this compound.
Table 2: Calculated Reactivity Parameters for Analogous Carbamoyl Benzoic Acids
| Compound | Chemical Hardness (η) | Chemical Softness (S) |
|---|---|---|
| 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | 2.108 | 0.474 |
| 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 2.123 | 0.471 |
Data is for analogous compounds and serves as an estimation for this compound.
Electrophilicity and Nucleophilicity Indices
Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. Global electrophilicity (ω) and nucleophilicity (N) indices, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. These indices are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher value of ω indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (N) describes the electron-donating ability of a molecule.
The following interactive table presents the calculated global reactivity descriptors for related 2-[(2-substitutedphenyl) carbamoyl] benzoic acids from the literature, which can be used as a reference to estimate the properties of the ethyl-substituted target compound. researchgate.net
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) | Nucleophilicity (N) |
| A | -OH | -8.54 | -4.65 | 1.95 | 6.59 | 11.12 | -8.54 |
| B | -OCH3 | -8.45 | -4.62 | 1.91 | 6.53 | 11.14 | -8.45 |
| C | -Cl | -8.87 | -4.98 | 1.94 | 6.92 | 12.33 | -8.87 |
This data is for analogous compounds and is provided for comparative purposes. researchgate.net
Mechanistic Investigations and Derivatization Strategies for 2 2 Ethylcarbamoyl Phenyl Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic synthesis, and its reactivity in 2-[2-(ethylcarbamoyl)phenyl]benzoic acid is central to many derivatization strategies.
Esterification and Anhydride (B1165640) Formation Reactions
The carboxylic acid can be readily converted into esters, which can alter the compound's physical properties or act as protecting groups. A primary method for this conversion is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an alcohol, often used in excess as the solvent. masterorganicchemistry.com To drive the reaction to completion, water is typically removed as it is formed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com
Alternatively, esterification can be achieved under milder, non-equilibrium conditions. Reaction with a carboxylate, formed by deprotonating the acid with a non-nucleophilic base, and a primary alkyl halide proceeds via an SN2 mechanism. youtube.com Another mild method involves the use of diazoalkanes, although their toxicity and instability can be a drawback. unc.edu
Symmetrical or mixed anhydrides can also be formed from the carboxylic acid. Dehydrating agents can induce self-condensation to form a symmetric anhydride. Mixed anhydrides, which are often highly reactive intermediates for further synthesis, can be prepared by reacting the carboxylic acid with an acyl chloride.
Table 1: Representative Esterification Reactions
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Fischer Esterification | Methanol (excess), H₂SO₄ (catalyst), Reflux | Methyl 2-[2-(ethylcarbamoyl)phenyl]benzoate | masterorganicchemistry.com |
| Alkylation of Carboxylate | 1. Sodium Hydride (NaH) 2. Ethyl Iodide in DMF | Ethyl 2-[2-(ethylcarbamoyl)phenyl]benzoate | youtube.com |
| DCC/DMAP Coupling | tert-Butanol, DCC, DMAP (catalyst) in CH₂Cl₂ | tert-Butyl 2-[2-(ethylcarbamoyl)phenyl]benzoate | organic-chemistry.org |
Activation and Derivatization for Further Synthesis
For transformations such as amide bond formation where carboxylic acids are insufficiently reactive, the carboxyl group must be activated. A common strategy is the conversion to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate can then readily react with a wide range of nucleophiles.
Modern organic synthesis frequently employs coupling reagents to facilitate amide or ester formation directly from the carboxylic acid, avoiding the isolation of harsh intermediates like acyl chlorides. These reagents convert the carboxylic acid into an activated species in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to increase efficiency and suppress side reactions. organic-chemistry.orgnih.govresearchgate.net More advanced uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for sterically hindered substrates. growingscience.com
Table 2: Common Coupling Agents for Carboxylic Acid Activation
| Coupling Agent | Typical Co-reagent/Base | Key Feature | Reference |
|---|---|---|---|
| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP | Forms insoluble dicyclohexylurea byproduct. | organic-chemistry.org |
| EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) | HOBt | Forms water-soluble urea (B33335) byproduct, simplifying purification. | researchgate.net |
| HATU | DIPEA (N,N-Diisopropylethylamine) | High efficiency, suitable for difficult couplings. | growingscience.com |
| SOCl₂ (Thionyl Chloride) | None (or catalytic DMF) | Forms a highly reactive acyl chloride intermediate. | growingscience.com |
Reactivity of the Amide Linkage
The N-ethylbenzamide moiety is generally stable but can be induced to react under specific conditions, allowing for cleavage or modification.
Hydrolysis and Amide Exchange Reactions
The amide bond in this compound is resistant to hydrolysis under neutral conditions. However, cleavage can be forced by heating in the presence of strong acids or bases. nih.gov Acid-catalyzed hydrolysis involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water, ultimately yielding 2,2'-biphenyldicarboxylic acid and an ethylammonium (B1618946) salt. nih.gov Under strong basic conditions, direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon leads to a tetrahedral intermediate that collapses to form the dicarboxylate salt and ethylamine (B1201723). nih.gov Due to the stability of the amide bond, these reactions often require prolonged heating under reflux.
N-Alkylation and Acylation of the Amide Nitrogen
While less common for secondary amides compared to primary amides, the nitrogen atom can undergo further substitution. N-alkylation typically requires deprotonation of the amide N-H proton with a very strong base, such as sodium hydride, to form an amidate anion. This potent nucleophile can then react with an alkyl halide. Another approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where a catalyst, often based on a transition metal like palladium or cobalt, facilitates the reaction of the amide with an alcohol. nih.govcas.org This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide to form an enamine-like intermediate, and subsequent reduction by the catalyst.
Reactivity of the Aromatic Rings
The molecule contains two phenyl rings, each with different substitution patterns that dictate their susceptibility to electrophilic aromatic substitution (EAS). The directing effects of the existing substituents and the steric hindrance caused by the biphenyl (B1667301) linkage are key considerations.
On one ring, the carboxylic acid group acts as a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic attack on this ring would be disfavored and, if it occurs, would be directed to the positions meta to the carboxyl group.
Given the steric bulk of the biphenyl structure, electrophilic substitution at the positions adjacent to the bond linking the two rings is likely hindered. The most probable sites for substitution would be the C-5 position (para to the amide) on one ring and the C-5' position (meta to the carboxylic acid) on the other, though reaction conditions would need to be carefully optimized to achieve selectivity. Standard EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would likely require forcing conditions due to the deactivating nature of both substituents.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.egmasterorganicchemistry.com The regioselectivity and rate of EAS are heavily influenced by the nature of the substituents already present on the benzene (B151609) rings.
In the case of this compound, there are two aromatic rings that can potentially undergo electrophilic attack.
Ring A (the benzoic acid ring): This ring contains a carboxylic acid group (-COOH) and a large substituted phenyl group. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com The bulky ortho-substituent will also sterically hinder attack at the adjacent positions.
Predicted Reactivity and Regioselectivity:
Given the substituent effects, electrophilic aromatic substitution is more likely to occur on the phenyl ring of the ethylcarbamoylphenyl group (Ring B) due to the activating nature of the amide group. The substitution would be directed to the positions ortho and para to the ethylcarbamoyl group. However, steric hindrance from the rest of the molecule might favor substitution at the less hindered para position.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. minia.edu.eg It is important to note that Friedel-Crafts reactions often fail on strongly deactivated rings. minia.edu.eg
| Reaction | Reagents | Predicted Major Product(s) on Ring B |
| Nitration | HNO₃, H₂SO₄ | 2-[2-(ethylcarbamoyl)-4-nitrophenyl]benzoic acid |
| Bromination | Br₂, FeBr₃ | 2-[4-bromo-2-(ethylcarbamoyl)phenyl]benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 2-[2-(ethylcarbamoyl)-4-sulfophenyl]benzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-[4-acyl-2-(ethylcarbamoyl)phenyl]benzoic acid |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. youtube.com
For this compound to participate in such reactions, it would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (-OTf). This could be achieved through electrophilic halogenation as described in the previous section. Once halogenated, the molecule could undergo various palladium-catalyzed cross-coupling reactions, including:
Suzuki Coupling: Coupling with an organoboron reagent (e.g., a boronic acid or ester). libretexts.org
Heck Coupling: Coupling with an alkene. youtube.com
Sonogashira Coupling: Coupling with a terminal alkyne. youtube.com
Stille Coupling: Coupling with an organotin reagent. youtube.com
Hypothetical Reaction Scheme:
Halogenation: this compound is first brominated, for instance, at the para position of the ethylcarbamoyl-substituted ring to yield 2-[4-bromo-2-(ethylcarbamoyl)phenyl]benzoic acid.
Cross-Coupling: The resulting aryl bromide can then be used as a substrate in a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling with phenylboronic acid would yield 2-[4-phenyl-2-(ethylcarbamoyl)phenyl]benzoic acid.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Hypothetical Product |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl derivative |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, base | Alkynyl derivative |
| Stille | Organostannane | Pd(PPh₃)₄ | Aryl or vinyl derivative |
Radical Reactions Involving Benzoic Acid Derivatives
Radical reactions offer alternative pathways for the functionalization of organic molecules, often proceeding under milder conditions than traditional ionic reactions.
Hydrogen Atom Transfer (HAT) Reactions and Catalytic Roles
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a substrate to a radical species. Benzoic acid derivatives can participate in HAT reactions, particularly at the C-H bonds of the aromatic ring or at benzylic positions if present. researchgate.net In the context of this compound, the aromatic C-H bonds could be susceptible to abstraction by highly reactive radicals.
Studies on benzoic acid have shown that OH radicals can react via both addition to the aromatic ring and abstraction of a hydrogen atom from the ring. nih.gov The reaction with OH radicals can lead to the formation of hydroxylated benzoic acid derivatives. nih.gov Similar reactivity could be anticipated for this compound, potentially leading to the introduction of hydroxyl groups on either of the aromatic rings.
Photoinduced Processes
Photoinduced processes involve the excitation of a molecule by light to a higher electronic state, which can then undergo various chemical reactions. nih.gov For aromatic carboxylic acids like benzoic acid, photoexcitation can lead to several outcomes, including intersystem crossing to triplet states and subsequent bond cleavage. nih.gov
Research on benzoic acid has shown that upon photoexcitation, cleavage of the C-O bond in the carboxylic acid group can occur, leading to the formation of a benzoyl radical and a hydroxyl radical. nih.gov It is also possible for decarboxylation to occur, although this is often a less favored pathway. For this compound, similar photoinduced fragmentation of the carboxylic acid group could be a potential reaction pathway.
Furthermore, visible-light photoredox catalysis has emerged as a powerful method for generating acyl radicals from carboxylic acids. nih.gov This typically involves the in-situ formation of a reactive intermediate, such as a mixed anhydride, which can then be reduced by an excited-state photocatalyst to generate an acyl radical. nih.gov This acyl radical can then participate in various C-C bond-forming reactions. This methodology could potentially be applied to this compound to generate the corresponding acyl radical for further synthetic transformations.
Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Ethylcarbamoyl Phenyl Benzoic Acid
Chromatographic Techniques
Chromatography is the cornerstone for separating 2-[2-(ethylcarbamoyl)phenyl]benzoic acid from impurities and related compounds. The choice between liquid and gas chromatography is dictated by the analyte's physicochemical properties, such as volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) with various detectors (UV, DAD, MS)
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of this compound due to its high resolution and applicability to a wide range of non-volatile and thermally labile compounds. The method typically employs a reverse-phase approach, utilizing a C18 column. nih.gov
Detectors for HPLC Analysis:
UV/Vis and Diode Array Detector (DAD): Ultraviolet (UV) detection is commonly used for quantitative analysis, leveraging the chromophoric nature of the benzoylphenyl structure. A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which is invaluable for peak purity assessment and method development. nih.gov For this compound, a primary detection wavelength is typically set around the absorbance maximum of the molecule.
Mass Spectrometry (MS): When coupled with HPLC, Mass Spectrometry provides highly specific detection and structural elucidation capabilities. It is particularly useful for identifying unknown impurities and degradation products by providing mass-to-charge ratio information. For applications requiring mass spectrometry, the mobile phase composition must be volatile, often replacing non-volatile buffers like phosphate (B84403) with volatile alternatives such as formic acid or ammonium (B1175870) acetate. sielc.comresearchgate.net
A representative HPLC method for the analysis of this compound is detailed below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Gradient | Time-based gradient from 30% to 90% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
While HPLC is the workhorse for assay and most impurity testing, Gas Chromatography (GC) is a powerful technique for the assessment of volatile impurities, such as residual solvents from the synthesis process. For the analysis of this compound itself by GC, derivatization is often necessary to increase its volatility and thermal stability.
GC coupled with Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile impurities. The mass spectrometer provides definitive identification of separated components based on their mass spectra.
A typical GC-MS method for the analysis of volatile impurities in a sample of this compound would involve the following:
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 40 °C hold, ramp to 240 °C |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 35-400 amu |
Method Development and Validation for Non-Clinical Applications
The development and validation of analytical methods for this compound are critical for ensuring the reliability of data in non-clinical studies. ajrconline.org The validation process demonstrates that the analytical procedure is suitable for its intended purpose. pharmaerudition.org This is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH).
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. pharmaerudition.orggavinpublishers.com It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. gavinpublishers.com For an assay of this compound, accuracy is usually evaluated at three concentration levels over a specified range, with a minimum of three determinations at each level. pharmaerudition.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaerudition.org It is usually expressed as the relative standard deviation (RSD) and is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
The following table presents representative acceptance criteria and typical results for accuracy and precision of an HPLC assay for this compound.
| Parameter | Acceptance Criteria | Typical Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | ≤ 0.8% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% |
Detection and Quantification Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com
These limits are crucial for the analysis of impurities. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. americanpharmaceuticalreview.com
Representative LOD and LOQ values for an impurity method for this compound are shown below.
| Parameter | Typical Value (as % of nominal concentration) |
| Limit of Detection (LOD) | 0.02% |
| Limit of Quantification (LOQ) | 0.05% |
Robustness and Reproducibility
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Reproducibility, on the other hand, refers to the ability of a method to produce consistent results when the analysis is performed by different analysts, on different instruments, and in different laboratories. Both are critical components of method validation, ensuring the long-term performance of the analytical procedure.
For the quantitative determination of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often employed. The robustness of such a method is typically evaluated by intentionally varying critical parameters and observing the effect on the results, such as the peak area, retention time, and resolution from adjacent peaks.
Detailed Research Findings:
While specific, published robustness and reproducibility studies for this compound are not widely available in public literature, we can extrapolate from validation studies of structurally similar compounds, such as N-arylphthalamic acids and other benzoic acid derivatives. These studies form the basis for establishing a robust analytical method for the target compound.
A hypothetical robustness study for an HPLC method for this compound would involve the following variations:
Flow rate of the mobile phase: Typically varied by ±0.2 mL/min from the nominal flow rate.
Column temperature: Varied by ±5 °C.
pH of the mobile phase buffer: Adjusted by ±0.2 pH units.
Organic modifier composition in the mobile phase: Varied by ±2-5%.
The results of these variations are then statistically analyzed, often by calculating the relative standard deviation (RSD) of the assay results under each condition compared to the nominal conditions. The acceptance criterion is typically that the RSD should be not more than 2.0%, demonstrating the method's resilience to minor changes.
Interactive Data Table: Hypothetical Robustness Study of an HPLC Method for this compound
| Parameter Varied | Variation | Assay (% of Nominal) | Retention Time (min) | Resolution (Rs) |
| Flow Rate | 1.0 mL/min (Nominal) | 100.0 | 5.20 | 2.5 |
| 0.8 mL/min | 99.5 | 6.50 | 2.8 | |
| 1.2 mL/min | 100.3 | 4.33 | 2.2 | |
| Temperature | 30 °C (Nominal) | 100.0 | 5.20 | 2.5 |
| 25 °C | 100.2 | 5.45 | 2.6 | |
| 35 °C | 99.8 | 4.95 | 2.4 | |
| Mobile Phase pH | 3.0 (Nominal) | 100.0 | 5.20 | 2.5 |
| 2.8 | 99.7 | 5.15 | 2.4 | |
| 3.2 | 100.1 | 5.25 | 2.5 |
Reproducibility would be assessed by transferring the validated method to a second laboratory, where a different analyst using a different HPLC system would perform the analysis. The results from both laboratories would be compared, with the expectation that they are in close agreement, further cementing the reliability of the method.
Emerging Applications of 2 2 Ethylcarbamoyl Phenyl Benzoic Acid in Chemical Science and Technology
Utilization as a Synthetic Intermediate or Building Block for Complex Molecules
The strategic arrangement of functional groups in 2-[2-(ethylcarbamoyl)phenyl]benzoic acid makes it a versatile building block in organic synthesis. The presence of the carboxylic acid allows for a variety of chemical transformations, including activation to an acyl chloride or ester, which can then participate in intramolecular reactions. The ethylcarbamoyl group, while potentially being a site for further chemical modification, also influences the electronic properties and conformation of the molecule.
Dibenzosuberone (B195587) and its derivatives are a critical class of tricyclic compounds that form the core structure of numerous pharmaceutical agents, particularly tricyclic antidepressants like amitriptyline (B1667244) and noxiptiline. nih.govepo.org The synthesis of the dibenzosuberone scaffold typically involves an intramolecular Friedel-Crafts acylation of a 2-(phenethyl)benzoic acid derivative. epo.org
While direct studies detailing the cyclization of this compound to a corresponding dibenzosuberone derivative are not extensively documented, the general synthetic strategy provides a clear blueprint for its potential application. The process would involve the conversion of the carboxylic acid group into a more reactive species, such as an acyl chloride, followed by an intramolecular cyclization.
General Reaction Scheme for Dibenzosuberone Synthesis:
| Reactant | Reagents | Product |
| 2-(phenethyl)benzoic acid | 1. SOCl₂ or (COCl)₂ 2. Lewis Acid (e.g., AlCl₃) | Dibenzosuberone |
In the case of this compound, the reaction would proceed similarly, yielding a dibenzosuberone derivative bearing an ethylcarbamoyl substituent on one of the aromatic rings. The presence of the electron-withdrawing ethylcarbamoyl group could influence the reactivity of the aromatic ring and the conditions required for the Friedel-Crafts acylation. The synthesis of various substituted dibenzosuberone derivatives has been reported, highlighting the modularity of this synthetic approach. google.com For instance, derivatives with methoxy, methyl, and chloro substituents have been successfully prepared from the corresponding substituted 2-(phenethyl)benzoic acids. google.com
Table of Substituted Dibenzosuberone Precursors and Products
| Precursor | Product |
| 2-[2-(m-methoxyphenyl)-ethyl]-benzoic acid | 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one |
| 2-[2-(p-methylphenyl)-ethyl]-benzoic acid | 3-methyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one |
| 2-[2-(p-chlorophenyl)-ethyl]-benzoic acid | 3-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one |
This table illustrates the synthesis of various dibenzosuberone derivatives from substituted 2-(phenethyl)benzoic acids, a reaction pathway analogous to the potential use of this compound. google.com
The chemical synthesis of glycosides is a cornerstone of glycobiology and medicinal chemistry. mdpi.com A significant challenge in this field is the development of efficient and stereoselective glycosylation methods. Recent advancements have focused on the use of novel leaving groups that can be activated under mild, metal-free conditions. rsc.orgresearchgate.net Benzoic acid derivatives have emerged as promising candidates for this purpose. rsc.org
Research has shown that compounds like 2-(1-phenylvinyl)benzoic acid can serve as highly effective leaving groups in metal-free glycosylation reactions. rsc.orgresearchgate.net The activation of a glycosyl donor equipped with such a leaving group, typically with an iodine-based promoter, leads to the formation of a reactive glycosyl intermediate that can be trapped by an alcohol acceptor to form the desired glycoside. rsc.org The efficiency of the leaving group is attributed to its ability to stabilize the transition state and form a stable, non-nucleophilic byproduct.
While the specific application of this compound as a leaving group in glycosylation has not been explicitly reported, its structural similarity to other effective benzoic acid-based leaving groups suggests its potential in this area. The electronic nature of the ethylcarbamoyl substituent would likely influence the reactivity of the glycosyl donor and the efficiency of the glycosylation reaction. The development of protecting-group-free and stereoselective glycosylation methods is an active area of research, with various strategies being explored to enhance the utility and scope of chemical glycosylation. researchgate.netnih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes with Improved Efficiency and Sustainability
The conventional synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids often involves the reaction of phthalic anhydride (B1165640) with a corresponding amine. researchgate.net For 2-[2-(ethylcarbamoyl)phenyl]benzoic acid, this would likely involve reacting phthalic anhydride with N-ethyl-2-aminobenzamide. While effective, this method presents opportunities for improvement in line with modern green chemistry principles.
Advanced Spectroscopic Techniques for Dynamic Structural Studies
While experimental spectra for this compound are not widely available, data from analogous compounds provide a solid foundation for future spectroscopic studies. vulcanchem.com Research on structurally similar 2-[(2-substitutedphenyl) carbamoyl] benzoic acids has successfully utilized Fourier-transform infrared (FT-IR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) to characterize their structures. researchgate.net For example, the infrared spectra of these analogues show characteristic stretches for carbonyl (C=O) groups around 1700 cm⁻¹ and the carboxylic acid hydroxyl (O-H) group in the 2500–3000 cm⁻¹ range. researchgate.netvulcanchem.com
Future investigations should aim to acquire comprehensive experimental data for the title compound using advanced spectroscopic methods. Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals, providing a detailed picture of the molecular connectivity. Furthermore, dynamic NMR studies could offer insights into conformational changes and the kinetics of intramolecular processes, such as the rotation around the amide bond, which can be influenced by temperature and solvent.
In-depth Computational Studies for Reaction Pathway Prediction and Material Design
Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes. For analogues of this compound, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level have been employed to determine optimized geometries and electronic properties. researchgate.net These studies calculate key parameters like frontier molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity, as well as electronic chemical potential, chemical hardness, and global electrophilicity indices. researchgate.net
Future computational work on this compound should expand on these foundations. In-depth studies could model potential reaction pathways for its synthesis and derivatization, helping to identify the most energetically favorable routes and predict potential byproducts. This predictive capability can guide experimental work, saving time and resources. Moreover, computational modeling can be used to design novel materials. By simulating how the molecule interacts with other substances or with surfaces, researchers can predict its suitability for applications in material science, such as the development of new polymers or functional coatings. sarex.com
Development of Derivatization Strategies for Advanced Functionalization
The presence of two key functional groups—a carboxylic acid and an amide—makes this compound an excellent candidate for derivatization. Modifying these groups can lead to a wide array of new compounds with tailored properties. Research into the derivatization of other benzoic acid compounds has shown that these molecules can serve as versatile building blocks. nih.gov
Future research should systematically explore derivatization strategies. The carboxylic acid group can be converted into esters, amides, or acid chlorides. nih.govnih.gov The acid chloride, in particular, is a key intermediate that can react with various nucleophiles to create a diverse library of derivatives, such as thioureides. nih.govresearchgate.netnih.gov The amide portion of the molecule also offers sites for modification. These derivatization strategies could be used to attach fluorescent tags, polymerizable groups, or moieties that enhance solubility or introduce specific binding capabilities, thereby creating advanced functional materials.
Investigation of Novel Non-Biological Applications in Emerging Technologies
While many benzoic acid derivatives are explored for biological activity, their structural features also make them suitable for a range of non-biological applications. nih.gov The rigid, aromatic core of this compound, combined with its capacity for hydrogen bonding, suggests potential uses in materials science and emerging technologies.
Future studies should investigate its potential as a component in the synthesis of specialty polymers and resins. For instance, the related compound 2-(4-phenylbenzoyl)benzoic acid is used in industrial resins for printing inks. sarex.com The unique structure of the title compound could impart desirable properties such as thermal stability or specific adhesion characteristics. Another promising avenue is the field of optoelectronics. Benzoxazole derivatives, which share some structural similarities, are known to possess fluorescent properties and are investigated as materials for sensor technologies. mdpi.com Research could explore whether this compound or its derivatives can be developed into novel fluorescent probes or components for organic light-emitting diodes (OLEDs). The versatility of the isobenzofuranone (phthalide) scaffold, which is related to the synthetic precursors of this compound, in organic synthesis also suggests that it could be a valuable intermediate for accessing other complex molecules. mdpi.com
Q & A
Q. What are the established synthetic routes for 2-[2-(ethylcarbamoyl)phenyl]benzoic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including esterification, amidation, and hydrolysis. For example:
- Step 1 : Esterification of salicylic acid derivatives using ethyl alcohol and a strong acid catalyst (e.g., concentrated H₂SO₄) to form intermediates .
- Step 2 : Introduction of the ethylcarbamoyl group via nucleophilic acyl substitution, optimized under anhydrous conditions with a base like triethylamine to neutralize HCl byproducts .
- Critical factors : Temperature (60–80°C for amidation), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1:1.2 substrate-to-amide precursor) significantly impact yields (reported 45–70%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid, 70:30) to assess purity (>95%) .
- Spectroscopy :
Advanced Research Questions
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Discrepancies arise from protonation states:
- Acidic conditions : The benzoic acid group (pKa ~2.8) remains protonated, reducing solubility in water but enhancing it in ethanol .
- Basic conditions : Deprotonation (pH >4) increases aqueous solubility due to carboxylate formation. Use pH-solubility profiling and Hansen solubility parameters to optimize solvent systems for crystallization .
Q. What strategies improve catalytic efficiency in large-scale synthesis?
- Catalyst optimization : Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica Lipase B) for esterification, reducing side reactions and enabling recyclability (yield improvement: ~15%) .
- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing reaction time (from 24h to 4h) and improving selectivity .
Q. How does the compound interact with biological targets, and what assays validate its mechanism?
- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) using fluorescence polarization assays. IC₅₀ values <10 µM suggest anti-inflammatory potential .
- Cellular uptake : Radiolabel the compound with C and track accumulation in macrophage cells via scintillation counting. Data should correlate with cytotoxicity profiles (e.g., IC₅₀ in THP-1 cells) .
Q. What analytical challenges arise in quantifying degradation products?
- Hydrolysis products : Monitor via LC-MS/MS for 2-aminobenzoic acid (m/z 138.1) and ethylamine (m/z 45.1) under accelerated stability conditions (40°C/75% RH) .
- Oxidation : Use UPLC-PDA to detect quinone derivatives (λmax 280 nm) in peroxide-spiked samples .
Method Development & Optimization
Q. How can researchers design a stability-indicating method for this compound?
- Forced degradation : Expose to 0.1N HCl (24h), 0.1N NaOH (6h), and 3% H₂O₂ (8h) to generate degradants .
- Method parameters :
- Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Gradient: 10–90% acetonitrile in 20 min.
- Detection: UV at 254 nm and ESI-MS in positive ion mode .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate LogP (~2.5), bioavailability (85%), and CYP450 inhibition (CYP2C9: high risk) .
- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB ID: 5KIR), with binding energies <−8 kcal/mol indicating strong interactions .
Safety & Handling
Q. What are the critical safety precautions for handling this compound?
- Toxicity : LD₅₀ (oral, rat) >2000 mg/kg; wear nitrile gloves and PPE to avoid dermal exposure .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste under EPA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
